molecular formula C10H12N2O5S B8440895 1-(Isopropylcarbonylaminosulphonyl)-3-nitrobenzene

1-(Isopropylcarbonylaminosulphonyl)-3-nitrobenzene

Cat. No. B8440895
M. Wt: 272.28 g/mol
InChI Key: GFJXKQYGDKPBNF-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1-(Isopropylcarbonylaminosulphonyl)-3-nitrobenzene is a useful research compound. Its molecular formula is C10H12N2O5S and its molecular weight is 272.28 g/mol. The purity is usually 95%.
BenchChem offers high-quality 1-(Isopropylcarbonylaminosulphonyl)-3-nitrobenzene suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 1-(Isopropylcarbonylaminosulphonyl)-3-nitrobenzene including the price, delivery time, and more detailed information at info@benchchem.com.

properties

Molecular Formula

C10H12N2O5S

Molecular Weight

272.28 g/mol

IUPAC Name

2-methyl-N-(3-nitrophenyl)sulfonylpropanamide

InChI

InChI=1S/C10H12N2O5S/c1-7(2)10(13)11-18(16,17)9-5-3-4-8(6-9)12(14)15/h3-7H,1-2H3,(H,11,13)

InChI Key

GFJXKQYGDKPBNF-UHFFFAOYSA-N

Canonical SMILES

CC(C)C(=O)NS(=O)(=O)C1=CC=CC(=C1)[N+](=O)[O-]

Origin of Product

United States

Synthesis routes and methods

Procedure details

To a mixture of isobutyric acid (4.6 ml, 0.05 mol), 3-nitrophenyl sulphonamide (10.1 g, 0.05 mol) and 4-dimethylaminopyridine (6.1 g, 0.05 mol) in anhydrous dichloromethane (400 ml) under an atmosphere of nitrogen was added 1-[3-(dimethylamino)propyl]-3-ethyl carbodiimide hydrochloride (9.6 g 0.05 mol). The mixture was stirred at ambient temperature for 20 h. The mixture was extracted with 1M NaOH and tile separated aqueous phase was acidified using 5M HCl. The solid which precipitated was collected by filtration, washed with water and dried under vacuum to afford the title compound (8.16 g, 60%) as a colourless powder. mp 136°-138° C. 1H NMR (360 MHz, D6 -DMSO) δ 0.95 (6H, d, J=6.8 Hz), 2.48 (1H, septet, J=6.8 Hz), 7.95 (1H, dd, J=8.1 and 8.1 Hz), 8.33 (1H, dd, J=8.0 and 1.4 Hz), 8.54 (1H, dd, J=8.0, 1.4 Hz), 8.60 (1H, dd, J=1.4 and 1.4 Hz), 12.38 (1H, brs).
Quantity
4.6 mL
Type
reactant
Reaction Step One
Quantity
10.1 g
Type
reactant
Reaction Step One
Quantity
6.1 g
Type
catalyst
Reaction Step One
Quantity
400 mL
Type
solvent
Reaction Step One
Quantity
9.6 g
Type
reactant
Reaction Step Two
Yield
60%

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